molecular formula C14H17N3O2 B2847153 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide CAS No. 2034463-34-6

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide

Cat. No.: B2847153
CAS No.: 2034463-34-6
M. Wt: 259.309
InChI Key: RJVXEXKTCGFZLF-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is a chemical compound characterized by the presence of a furan ring and a pyrazine ring, connected through a methyl group to a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling of Furan and Pyrazine Rings: The furan and pyrazine rings are coupled through a methyl group using a suitable linker, such as a halomethyl derivative.

    Introduction of the Pivalamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine or tetrahydropyrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrazine rings, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propionamide: Similar structure but with a propionamide group instead of a pivalamide group.

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is unique due to the presence of the pivalamide group, which may confer specific properties such as increased steric hindrance and altered pharmacokinetic behavior. This uniqueness can make the compound more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXEXKTCGFZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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